An In-depth Technical Guide to 2,2-Difluoropropane: Chemical Properties and Structure
An In-depth Technical Guide to 2,2-Difluoropropane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluoropropane (CAS No. 420-45-1), a fluorinated hydrocarbon, is a compound of growing interest in various scientific and industrial fields, including as a potential refrigerant, solvent, and an intermediate in organic synthesis.[1] This document provides a comprehensive overview of the chemical and physical properties, structure, synthesis, reactivity, and spectroscopic characterization of 2,2-difluoropropane. Detailed data is presented in tabular format for ease of reference, and key experimental and logical workflows are visualized using diagrams.
Chemical Structure and Identification
2,2-Difluoropropane, also known as dimethyldifluoromethane, is a propane derivative where two fluorine atoms are attached to the central carbon atom.[2][3][4]
| Identifier | Value |
| IUPAC Name | 2,2-difluoropropane[5] |
| CAS Number | 420-45-1[2][3][4][5] |
| Molecular Formula | C₃H₆F₂[2][3][4][5][6] |
| SMILES | CC(C)(F)F[5] |
| InChI | InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3[2][3][4][5][7] |
| InChIKey | YZXSQDNPKVBDOG-UHFFFAOYSA-N[2][3][4][5][7] |
Physicochemical Properties
The physical and chemical properties of 2,2-difluoropropane are summarized in the table below. It is a flammable gas at standard conditions.
| Property | Value | Reference |
| Molecular Weight | 80.08 g/mol | [5][8] |
| Monoisotopic Mass | 80.04375652 Da | [5][6] |
| Boiling Point | -1°C | [9][10] |
| Melting Point | -104.8°C | [9][10] |
| Density | 0.92 g/cm³ | [8][9] |
| Vapor Pressure | 2010 mmHg at 25°C | [8][9] |
| Refractive Index | 1.292 | [9] |
| Solubility | No data available | |
| LogP | 1.66150 | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,2-difluoropropane.
NMR Spectroscopy
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¹H NMR: The proton NMR spectrum shows a triplet centered at approximately 1.61 ppm due to coupling with the two fluorine atoms.[7]
-
¹⁹F NMR: The fluorine NMR spectrum exhibits a septet at approximately -85.04 ppm (referenced to CFCl₃) due to coupling with the six equivalent protons of the methyl groups.[7] The coupling constant, J(H,F), is reported to be 17.76 Hz.[7]
Mass Spectrometry
The electron ionization mass spectrum of 2,2-difluoropropane shows a molecular ion peak (M⁺) at m/z 80. The fragmentation pattern is characterized by the loss of methyl and fluorine radicals. Key fragments include:
Photoionization mass spectrometry has been used to determine accurate appearance potentials for fragmentation processes.[11][12] The appearance energy for the C₂H₂F₂⁺ ion (m/z 64) is 11.57 ± 0.03 eV, and for the C₂H₃F₂⁺ ion (m/z 65) is 11.81 ± 0.03 eV.[2][13]
Infrared (IR) Spectroscopy
Synthesis and Reactivity
Synthesis
Several synthetic routes for 2,2-difluoropropane have been reported.
Logical Flow of a Common Synthesis Method
Caption: Swarts reaction for the synthesis of 2,2-difluoropropane.
Experimental Protocol: Swarts Reaction (General Methodology)
The Swarts reaction is a classic method for the synthesis of alkyl fluorides.[14] It involves the treatment of an alkyl chloride or bromide with a metallic fluoride, such as antimony trifluoride (SbF₃).
-
Reactants: 2,2-Dichloropropane and a metallic fluoride like SbF₃.[14]
-
Procedure (General): An alkyl chloride (in this case, 2,2-dichloropropane) is heated in the presence of the metallic fluoride.[14] The halogen exchange reaction proceeds to yield the corresponding alkyl fluoride.
-
Reaction: 3CH₃CCl₂CH₃ + 2SbF₃ → 3CH₃CF₂CH₃ + 2SbCl₃[14]
Alternative Synthesis: Fluorination with Hydrogen Fluoride
A process for producing 2,2-difluoropropane involves the fluorination of a chlorine-containing 2,2-halogenopropane with hydrogen fluoride. This reaction is typically carried out in the gas phase at elevated temperatures (150 to 550°C) and can be performed under atmospheric or pressurized conditions.
Reactivity
2,2-Difluoropropane serves as a precursor in the synthesis of other fluorinated compounds. For instance, it can be a starting material for the preparation of 2-fluoropropene.
Safety and Handling
2,2-Difluoropropane is a flammable gas and requires careful handling.[8]
-
Handling: Should be handled in a well-ventilated area using non-sparking tools.[8] Avoid contact with skin and eyes, and wear suitable protective clothing.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of ignition.[8][15]
-
First Aid:
Experimental Workflow: Safe Handling and Spill Management
Caption: General workflow for safe handling and spill response for 2,2-difluoropropane.
Applications in Research and Development
2,2-Difluoropropane is a valuable building block in organic synthesis, particularly for introducing the gem-difluoroethyl group into molecules. This motif is of interest in medicinal chemistry as the fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of drug candidates. Additionally, it has been considered as a substitute for chlorofluorocarbons (CFCs) as a foaming agent, cooling medium, or propellant, as it is expected to have a lower ozone depletion potential. It is also useful as an etching agent in the production of electronic parts.
Conclusion
2,2-Difluoropropane is a fluorinated hydrocarbon with well-defined chemical and physical properties. Its synthesis is achievable through established methods like the Swarts reaction. The spectroscopic data provides clear markers for its identification. While its primary role is currently as a chemical intermediate, its potential applications as an environmentally friendlier alternative to CFCs and in the synthesis of complex molecules for drug discovery warrant further investigation. Proper safety protocols are essential when handling this flammable compound.
References
- 1. EP0407622B1 - Process for producing a 2,2-difluoropropane - Google Patents [patents.google.com]
- 2. Propane, 2,2-difluoro- [webbook.nist.gov]
- 3. Propane, 2,2-difluoro- [webbook.nist.gov]
- 4. Propane, 2,2-difluoro- [webbook.nist.gov]
- 5. 2,2-Difluoropropane | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,2-DIFLUOROPROPANE(420-45-1) 1H NMR spectrum [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. 2,2-DIFLUOROPROPANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Propane, 2,2-difluoro- [webbook.nist.gov]
- 14. unacademy.com [unacademy.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
